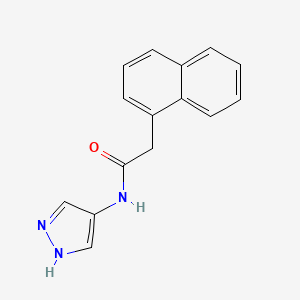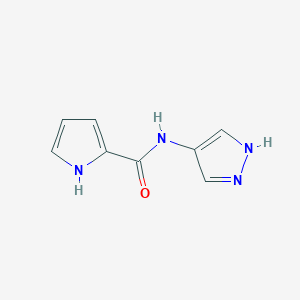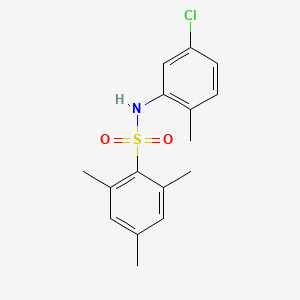
3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid, also known as PPSB, is a chemical compound that has shown potential in various scientific research applications. It is a sulfonamide derivative that has been synthesized through a series of chemical reactions. The compound has been found to have a unique mechanism of action, which makes it an interesting candidate for further research.
作用机制
3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid has a unique mechanism of action, which involves the inhibition of the enzyme carbonic anhydrase. This enzyme is involved in various physiological processes such as acid-base balance, respiration, and ion transport. By inhibiting this enzyme, 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid can alter these physiological processes, leading to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and reactive oxygen species, which are involved in the development of various diseases. 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid has also been found to inhibit the growth of cancer cells and reduce the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
实验室实验的优点和局限性
3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid also has a unique mechanism of action, which makes it an interesting candidate for further research. However, there are also limitations to using 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid in lab experiments. Its solubility in aqueous solutions is limited, which can affect its bioavailability. 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid also has a short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the research of 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid. Further studies are needed to investigate its potential as a treatment for various diseases such as cancer, Alzheimer's disease, and diabetes. The development of new formulations that improve its solubility and bioavailability is also needed. Additionally, the synthesis of new analogs of 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid with improved properties should be explored. Overall, 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid has shown promising results in various scientific research applications, and further research is needed to fully understand its potential.
合成方法
3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid is synthesized through a multi-step chemical reaction process. The starting material is 3-aminobenzoic acid, which is first reacted with 1-bromo-2-propanol to produce 3-(2-hydroxypropyl)benzoic acid. This intermediate compound is then reacted with pyrazole-1-carboxamidine hydrochloride to produce 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid. The final compound is obtained through purification and isolation methods.
科学研究应用
3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid has shown potential in various scientific research applications. It has been found to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid has also been found to have antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
3-(1-pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-10(9-16-7-3-6-14-16)15-21(19,20)12-5-2-4-11(8-12)13(17)18/h2-8,10,15H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKZYRUGAWRSAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one](/img/structure/B7542124.png)

![N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7542136.png)

![2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B7542159.png)
![N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine](/img/structure/B7542165.png)


![2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7542185.png)
